6-Methyl-3-[(4-methylphenyl)methyl]-3,4-dihydropyrimidin-4-one
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Overview
Description
6-Methyl-3-[(4-methylphenyl)methyl]-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-[(4-methylphenyl)methyl]-3,4-dihydropyrimidin-4-one can be achieved through a modified Biginelli reaction. This involves the condensation of benzaldehyde, p-tolylurea, and methyl acetoacetate under acidic conditions. The reaction is typically promoted with microwave irradiation and catalyzed by p-toluenesulfonic acid (TsOH) under solvent-free conditions .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using a continuous flow reactor, which allows for better control of reaction parameters and improved yield. The reaction conditions are adjusted to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-[(4-methylphenyl)methyl]-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
6-methyl-3-[(4-methylphenyl)methyl]pyrimidin-4-one |
InChI |
InChI=1S/C13H14N2O/c1-10-3-5-12(6-4-10)8-15-9-14-11(2)7-13(15)16/h3-7,9H,8H2,1-2H3 |
InChI Key |
XNJUBUJYWUIOIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC(=CC2=O)C |
Origin of Product |
United States |
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